molecular formula C24H51P B14713082 Didodecylphosphane CAS No. 13176-24-4

Didodecylphosphane

Cat. No.: B14713082
CAS No.: 13176-24-4
M. Wt: 370.6 g/mol
InChI Key: SUSSXDBTFSYFJI-UHFFFAOYSA-N
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Description

Didodecylphosphane is an organophosphorus compound with the chemical formula C24H51P. It is a tertiary phosphine, characterized by the presence of two dodecyl (C12H25) groups attached to a phosphorus atom. This compound is typically a white to slightly yellow solid, soluble in organic solvents like ethanol but slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecylphosphane can be synthesized through several methods. One common approach involves the reaction of lauryl alcohol (dodecanol) with phosphorus trichloride (PCl3) under controlled conditions . The reaction typically proceeds as follows:

3C12H25OH+PCl3C12H25PCl2+2HCl3 \text{C}_{12}\text{H}_{25}\text{OH} + \text{PCl}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{PCl}_2 + 2 \text{HCl} 3C12​H25​OH+PCl3​→C12​H25​PCl2​+2HCl

The resulting dichlorophosphine can then be further reacted with another equivalent of lauryl alcohol to yield this compound:

C12H25PCl2+C12H25OHC24H51P+HCl\text{C}_{12}\text{H}_{25}\text{PCl}_2 + \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{C}_{24}\text{H}_{51}\text{P} + \text{HCl} C12​H25​PCl2​+C12​H25​OH→C24​H51​P+HCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Didodecylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didodecylphosphane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its solubility in organic solvents and its ability to act as a surfactant, making it particularly useful in industrial applications .

Properties

IUPAC Name

didodecylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSXDBTFSYFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCPCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598572
Record name Didodecylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13176-24-4
Record name Didodecylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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